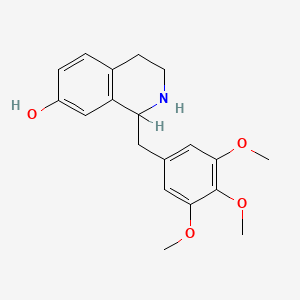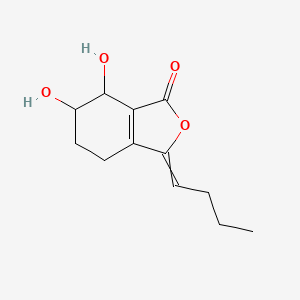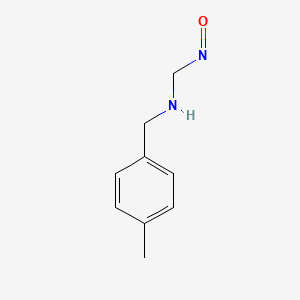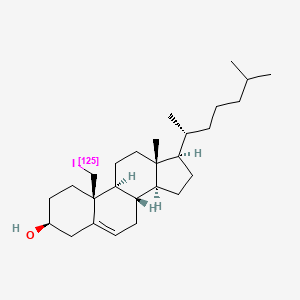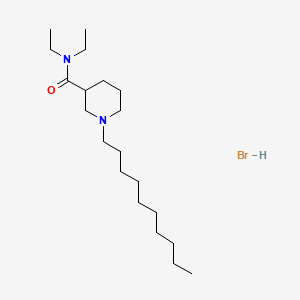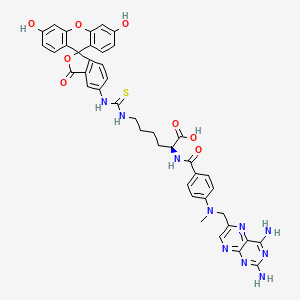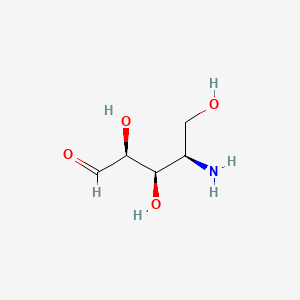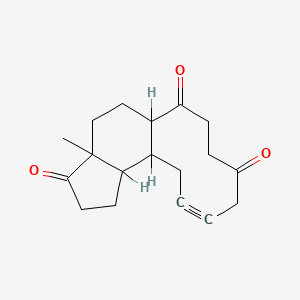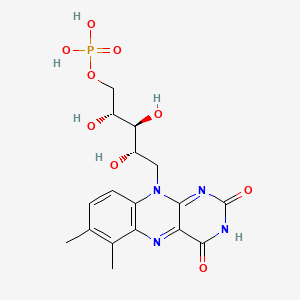
Fluorescein thiocarbamylethylenediamine
Descripción general
Descripción
Fluorescein thiocarbamylethylenediamine, also known as 5-FITC ethylenediamine, is an excellent building block for developing fluoresceinated bioconjugates . It has been used for labeling peptides and small biomolecules that contain a carboxy group . It can also be used for labeling carbohydrates or glycoproteins via reductive amination .
Synthesis Analysis
Fluorescein can be synthesized by two different processes; the Friedel Craft’s reaction in which the reaction takes place between phthalic anhydride and resorcinol using a catalyst ZnCl2 or methane-sulfonic acid . A novel fluorescein sensor compound based on furfuraldehyde fluorescein hydrazone (FFH) was synthesized by the reaction of the amino group of fluorescein with furfuraldehyde forming a Schiff base .Molecular Structure Analysis
Fluorescein thiocarbamylethylenediamine contains total 55 bond(s); 36 non-H bond(s), 20 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aromatic), 1 urea (-thio) derivative(s), 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis
Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence .Physical And Chemical Properties Analysis
Fluorescein thiocarbamylethylenediamine has a molecular weight of 563.5 . It has an extinction coefficient of 73000 cm^-1 M^-1, excitation at 491 nm, and emission at 516 nm . Its quantum yield is 0.92 .Aplicaciones Científicas De Investigación
Capillary Electrophoresis and DNA Analysis
Fluorescein-ethylenediamine conjugates have been used in capillary electrophoresis for DNA analysis. These conjugates offer enhanced resolution and detection capabilities, making them valuable in identifying DNA adducts (Li, Moussa, & Giese, 1992). This technique was further applied to profile damage to fluorescein-labeled deoxyadenylic acid, demonstrating its utility in understanding the impacts of ionizing radiation and oxidative stress on DNA (Li, Moussa, & Giese, 1993).
Circulatory Research
Fluorescein thiocarbamoyl dextrans (FITC-dextrans) have been explored for their application in circulatory research. These compounds, due to their stability and non-reactivity with free fluorescein, are effective as tracer substances in studies related to circulation (Schröder, Arfors, & Tangen, 1976).
Ophthalmological Applications
Fluorescein is extensively used in ophthalmology for diagnosing various eye conditions, such as corneal lesions and intraocular tumors. Its properties make it an effective tool for lacrimal examinations and investigating the blood-aqueous barrier (Norn, 1964).
Biological Probes and Fluorescence Detection
Fluorescein-labeled oligonucleotides serve as effective DNA-probes, enabling the detection of specific nucleic acid sequences in solution. This application is significant for biological and biochemical research (Murakami et al., 1991). Additionally, fluorescein's high molar absorptivity and fluorescence quantum yield make it a valuable label for high sensitivity analysis in biological molecules (Dovichi, Wu, & Chen, 1990).
Antimicrobial Applications
Fluorescein derivatives, particularly when combined with nanohybrids, have shown promising antimicrobial activities against various bacterial strains and fungi. This suggests potential applications in medical and biological fields for combating microbial infections (Negm, Abou Kana, Abd-Elaal, & Elwahy, 2016).
Neurosurgery and Cancer Research
Fluorescein-guided surgery has been gaining attention for its application in the resection of malignant gliomas, offering a potential improvement in surgical outcomes and patient survival (Acerbi et al., 2014). The fluorescence properties of fluorescein provide a visual aid during surgery, enhancing the precision in tumor removal.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLAGVVQCMHHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226386 | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein thiocarbamylethylenediamine | |
CAS RN |
75453-82-6 | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075453826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide](/img/structure/B1229220.png)
![2-[[(4-Ethylphenyl)-oxomethyl]amino]-4-(methylthio)butanoic acid methyl ester](/img/structure/B1229223.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)
